2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide
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Overview
Description
This compound appears to be a complex organic molecule with several functional groups. It contains a benzodioxole group, an oxadiazole group, a pyrrole group, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the benzodioxole, oxadiazole, and pyrrole rings in separate steps, followed by their connection through various coupling reactions. The acetamide group could be introduced through a nucleophilic acyl substitution reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The benzodioxole, oxadiazole, and pyrrole rings are all aromatic, meaning they have a cyclic, planar structure with delocalized π electrons. The acetamide group contains a carbonyl (C=O) and an amine (NH2), which could participate in hydrogen bonding.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the aromatic rings could potentially undergo electrophilic aromatic substitution reactions. The acetamide group could be hydrolyzed to yield an amine and a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its solubility in water, while the aromatic rings could increase its stability.Scientific Research Applications
Antibacterial and Antifungal Agents
Several derivatives, including those of oxadiazole and thiadiazole, have been synthesized and shown significant antibacterial activity. For example, derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide showed significant antibacterial activity (Ramalingam et al., 2019). This indicates a potential for similar compounds to be developed as antibacterial agents.
Anticancer Activity
Compounds synthesized with benzothiazole derivatives have shown potential as anticancer agents. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, showing promising results (Fallah-Tafti et al., 2011). This suggests the applicability of similar compounds in cancer research, particularly in targeting specific cancer cell lines or enzymes.
Safety And Hazards
Without specific information, it’s hard to assess the safety and hazards of this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
Future research on this compound could involve exploring its potential applications, studying its reactivity, and optimizing its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O4/c23-16-9-15(24)5-3-14(16)10-25-20(29)11-28-7-1-2-17(28)22-26-21(27-32-22)13-4-6-18-19(8-13)31-12-30-18/h1-9H,10-12H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUUDZCETCMSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide |
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